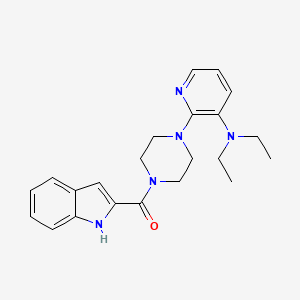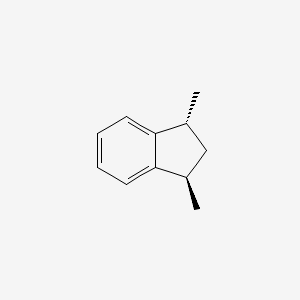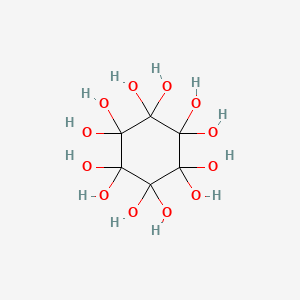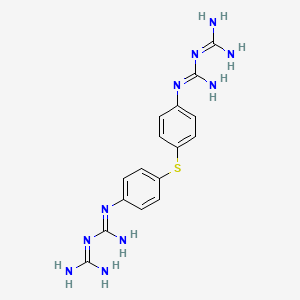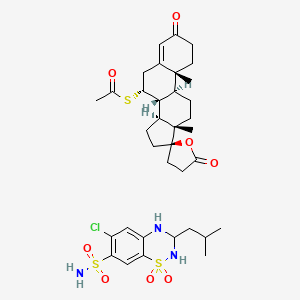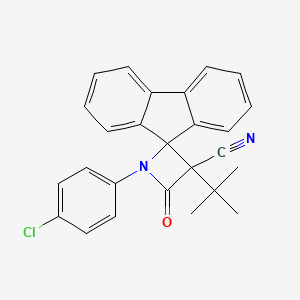
Spiro(azetidine-2,9'-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo-” is a complex organic compound that features a spiro structure Spiro compounds are characterized by having two or more rings that are connected through a single atom This particular compound includes an azetidine ring, a fluorene moiety, and various functional groups such as a carbonitrile and a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo-” likely involves multiple steps, including the formation of the spiro center and the introduction of functional groups. Common synthetic routes may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spiro Center Formation: The spiro center can be introduced through reactions that link the azetidine ring to the fluorene moiety.
Functional Group Introduction: The carbonitrile, 4-chlorophenyl, and tert-butyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the fluorene moiety.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The 4-chlorophenyl group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it may have potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate.
Industry
In industry, it may find applications in the development of new materials, such as polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[cyclohexane-1,9’-fluorene]
- Spiro[azetidine-2,9’-xanthene]
- Spiro[azetidine-2,9’-carbazole]
Uniqueness
The uniqueness of “Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1-(4-chlorophenyl)-3-(1,1-dimethylethyl)-4-oxo-” lies in its specific combination of functional groups and spiro structure, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
68161-23-9 |
|---|---|
Fórmula molecular |
C26H21ClN2O |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
3-tert-butyl-1-(4-chlorophenyl)-4-oxospiro[azetidine-2,9'-fluorene]-3-carbonitrile |
InChI |
InChI=1S/C26H21ClN2O/c1-24(2,3)25(16-28)23(30)29(18-14-12-17(27)13-15-18)26(25)21-10-6-4-8-19(21)20-9-5-7-11-22(20)26/h4-15H,1-3H3 |
Clave InChI |
KETOOGQDPNKANE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C(=O)N(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


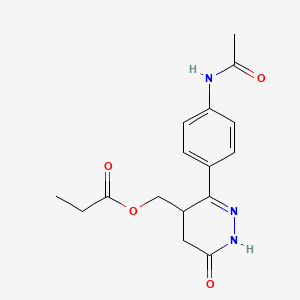
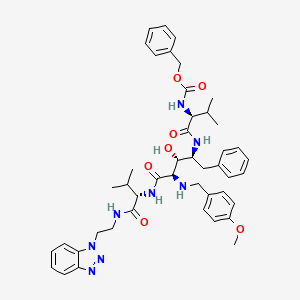
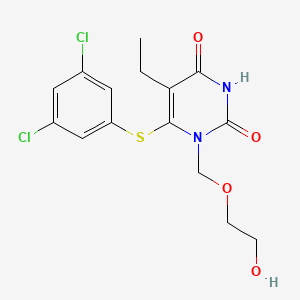
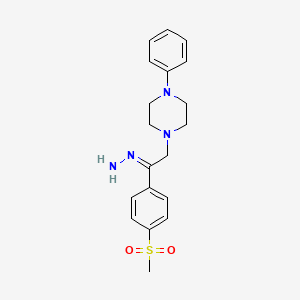
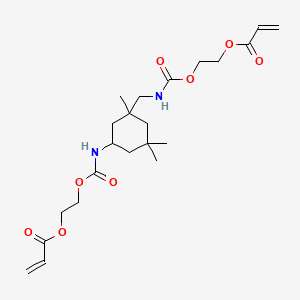


![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
